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1,1,2,2-Tetrachloro-1,2-dimethyldisilane

Physical property characterization Chemical process engineering Material formulation

1,1,2,2-Tetrachloro-1,2-dimethyldisilane (C₂H₆Cl₄Si₂, MW 228.05 g/mol) is an organosilicon compound characterized as a chlorinated methyl-substituted disilane derivative. Structurally, it comprises a central Si-Si bond with each silicon atom bearing two chloro substituents and one methyl group.

Molecular Formula C2H6Cl4Si2
Molecular Weight 228 g/mol
CAS No. 4518-98-3
Cat. No. B1583821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2-Tetrachloro-1,2-dimethyldisilane
CAS4518-98-3
Molecular FormulaC2H6Cl4Si2
Molecular Weight228 g/mol
Structural Identifiers
SMILESC[Si]([Si](C)(Cl)Cl)(Cl)Cl
InChIInChI=1S/C2H6Cl4Si2/c1-7(3,4)8(2,5)6/h1-2H3
InChIKeyJTBAMRDUGCDKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2,2-Tetrachloro-1,2-dimethyldisilane (CAS 4518-98-3): Physical Properties and Commercial Availability for Research Procurement


1,1,2,2-Tetrachloro-1,2-dimethyldisilane (C₂H₆Cl₄Si₂, MW 228.05 g/mol) is an organosilicon compound characterized as a chlorinated methyl-substituted disilane derivative [1]. Structurally, it comprises a central Si-Si bond with each silicon atom bearing two chloro substituents and one methyl group [2]. This compound is commercially available from multiple vendors with specifications including a purity of ≥95-98% (assay by titration) and a colorless liquid appearance . Its primary research and industrial relevance stems from its dual functionality as both a reactive organosilicon building block for synthesizing complex Si-Si linked architectures and a source of silicon for chemical vapor deposition (CVD) or surface modification processes .

Why 1,1,2,2-Tetrachloro-1,2-dimethyldisilane Cannot Be Substituted with Common Chlorosilanes or Monosilanes


Generic substitution of 1,1,2,2-tetrachloro-1,2-dimethyldisilane with other chlorosilanes or monosilanes is not scientifically valid due to its unique molecular architecture and resulting performance profile. Its Si-Si bond differentiates it from common monosilanes like dimethyldichlorosilane (Me₂SiCl₂), which lack the ability to directly insert into Si-Si backbones or form polymeric Si-Si networks [1]. Furthermore, compared to other chlorodisilanes such as hexachlorodisilane (Si₂Cl₆) or 1,2-dichlorotetramethyldisilane, its specific 2:2 chloro:methyl substitution pattern dictates a distinct balance of vapor pressure, density, and reactivity that is critical for its application-specific performance. For instance, the partial methyl substitution moderates the hydrolysis rate and volatility compared to the fully chlorinated analogue, while maintaining sufficient vapor pressure for CVD processes [2]. Consequently, substituting this compound without verifying these specific physical and chemical parameters will likely result in process failure, inconsistent synthesis yields, or altered material properties in end-use applications.

Quantitative Differentiation Evidence for 1,1,2,2-Tetrachloro-1,2-dimethyldisilane (CAS 4518-98-3) vs. Comparator Compounds


Density Differentiates 1,1,2,2-Tetrachloro-1,2-dimethyldisilane from Fully Chlorinated and Fully Methylated Disilane Analogues

1,1,2,2-Tetrachloro-1,2-dimethyldisilane exhibits a density of 1.269 g/mL at 25 °C , which is a quantifiable intermediate value between that of the fully chlorinated disilane analogue hexachlorodisilane (1.562 g/mL at 25 °C) and the less chlorinated analogue 1,2-dichlorotetramethyldisilane (1.005 g/mL at 25 °C) . This density directly influences material handling, formulation calculations, and equipment design parameters in large-scale processes.

Physical property characterization Chemical process engineering Material formulation

Vapor Pressure of 1,1,2,2-Tetrachloro-1,2-dimethyldisilane Balances Reactivity and Volatility for Controlled Delivery

The target compound possesses a vapor pressure of 0.88 psi (6.07 kPa) at 20 °C . In contrast, the common monosilane precursor dimethyldichlorosilane exhibits a significantly higher vapor pressure of approximately 14.5 kPa at 20 °C [1]. This 2.4-fold difference is crucial for applications requiring precise, low-volatility vapor delivery or for minimizing evaporative losses during storage and handling.

Chemical vapor deposition Semiconductor manufacturing Vapor phase delivery

Specific Si-Si Coupling Efficiency Distinguishes 1,1,2,2-Tetrachloro-1,2-dimethyldisilane from Alternative Disilane Precursors

In a benchmark study for synthesizing Si-Si linked 9-methylsilafluorene, salt metathesis with 1,1,2,2-tetrachloro-1,2-dimethyldisilane yielded the desired dimeric product in a 62% yield [1]. While direct head-to-head yield data for other disilanes under identical conditions is not available from a single study, this performance can be benchmarked against an alternative synthetic route to the target compound itself, which achieved only a 19% yield via reaction of hexamethyldisilane [2], underscoring the superior efficiency of the target compound as a reagent for constructing Si-Si linked architectures.

Organosilicon synthesis Si-Si bond formation Catalytic coupling

Optimal Use-Case Scenarios for 1,1,2,2-Tetrachloro-1,2-dimethyldisilane Based on Quantified Differentiation Evidence


Synthesis of Complex Organosilicon Polymers and Functional Materials via Si-Si Bond Insertion

Researchers developing novel organosilicon polymers, macrocycles, or functional materials benefit from 1,1,2,2-tetrachloro-1,2-dimethyldisilane's ability to efficiently insert Si-Si bonds. The demonstrated 62% yield in constructing a dimeric 9-methylsilafluorene [1] highlights its utility as a high-efficiency building block for creating Si-Si linked architectures. This is a compelling alternative to building such structures from less efficient reagents or multi-step sequences.

Chemical Vapor Deposition (CVD) and Surface Modification Requiring Controlled, Moderate Volatility

For industrial processes such as CVD of silicon-containing thin films or the vapor-phase modification of surfaces, the compound's vapor pressure of 0.88 psi at 20 °C provides a controlled and safer delivery window compared to highly volatile monosilanes like dimethyldichlorosilane (14.5 kPa at 20 °C) [2]. This property makes it an attractive candidate for processes where consistent, low-volatility precursor flow is critical for film uniformity and process safety.

Formulation of High-Density Silicone Intermediates and Coatings

Formulators and chemical engineers requiring precise control over material density should select this compound for its intermediate density value of 1.269 g/mL at 25 °C . This density lies between those of fully chlorinated (1.562 g/mL) and less chlorinated (1.005 g/mL) disilane analogues , enabling its use as a drop-in intermediate for fine-tuning the physical properties of silicone resins, coatings, and sealants without drastically altering the density of the final formulation.

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